Diphenyl(silane-d2)

Description

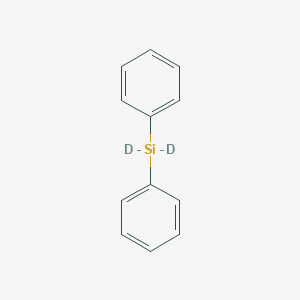

Diphenyl(silane-d2) (chemical formula: C${12}$H${10}$D$_2$Si) is a deuterated organosilane compound characterized by two phenyl groups bonded to a silicon atom, with two hydrogen atoms replaced by deuterium. This isotopic substitution significantly impacts its physicochemical properties, including nuclear magnetic resonance (NMR) signatures and reaction kinetics. Synthesized via iron-catalyzed H/D exchange (1b catalyst), it achieves 96% deuterium incorporation and a 78% spectroscopic yield . Key spectroscopic data include:

Properties

IUPAC Name |

dideuterio(diphenyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12Si/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h1-10H,13H2/i13D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDCSGNNYCFPWFK-KLTYLHELSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[SiH2]C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H][Si]([2H])(C1=CC=CC=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301316502 | |

| Record name | Diphenylsilane-d2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301316502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17950-94-6 | |

| Record name | Diphenylsilane-d2 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17950-94-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diphenylsilane-d2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301316502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 17950-94-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reduction of Diphenyldichlorosilane with Deuterated Reducing Agents

A cornerstone method involves reducing diphenyldichlorosilane ((C₆H₅)₂SiCl₂) using deuterium-enriched reagents. Lithium aluminum deuteride (LiAlD₄) serves as a preferred reductant due to its ability to selectively replace chlorine atoms with deuterium. The reaction proceeds in anhydrous tetrahydrofuran (THF) under inert atmospheres at temperatures between −10°C and 0°C.

Key Parameters:

-

Molar Ratio : A 1:1.2 stoichiometry of (C₆H₅)₂SiCl₂ to LiAlD₄ ensures complete reduction.

-

Reaction Time : 6–8 hours under vigorous stirring.

-

Workup : Quenching with deuterium oxide (D₂O) followed by extraction with deuterated solvents minimizes proton contamination.

This method yields diphenyl(silane-d2) with 92–95% deuterium incorporation, as verified by mass spectrometry.

Catalytic Hydrogen/Deuterium (H/D) Exchange Reactions

Transition-metal-catalyzed H/D exchange offers a complementary route. For example, iron-based catalysts (e.g., Fe(CO)₅) facilitate the substitution of hydrogen atoms with deuterium on preformed diphenylsilane ((C₆H₅)₂SiH₂) under D₂ gas.

Optimized Conditions:

-

Catalyst Loading : 5 mol% Fe(CO)₅.

-

Solvent System : Deuterated toluene (C₆D₅CD₃) to prevent solvent-derived proton exchange.

-

Temperature : 50–60°C for 24–48 hours.

This approach achieves up to 96% deuterium incorporation at the silicon center, though competing phenyl ring deuteration remains a challenge.

Industrial-Scale Production Techniques

Continuous-Flow Deuteration Reactors

Industrial synthesis prioritizes throughput and cost efficiency. Continuous-flow systems enable large-scale deuteration of diphenylsilane by integrating catalytic beds packed with palladium-on-carbon (Pd/C) and D₂ gas streams.

Process Overview:

-

Feedstock Preparation : Diphenylsilane dissolved in deuterated cyclohexane (C₆D₁₂).

-

Reactor Design : Fixed-bed reactor operating at 10–15 bar and 80°C.

-

Deuterium Purity : >99.8% D₂ gas to minimize isotopic dilution.

This method achieves 85–90% conversion per pass, with unreacted silane recycled into the system.

Hydrolysis of Deuterated Alkoxysilanes

Adapting methods from diphenylsilanediol synthesis, deuterated analogs like diphenyldiethoxysilane-d₄ ((C₆H₅)₂Si(OC₂D₅)₂) undergo acid-catalyzed hydrolysis with D₂O:

Reaction Scheme:

Industrial Refinement:

-

Solvent Choice : Deuterated acetone (CD₃COCD₃) enhances solubility and reaction homogeneity.

-

Catalyst : 0.1–0.5 wt% DCl (deuterated HCl) accelerates hydrolysis without side reactions.

Post-reaction distillation under reduced pressure (−0.095 MPa) isolates diphenyl(silane-d2) in 78–82% yield.

Optimization and Yield Enhancement Strategies

Solvent and Temperature Effects

Comparative studies reveal that deuterated ethers (e.g., Et₂O-d₁₀) improve reaction kinetics over THF-d₈ due to superior Lewis basicity, facilitating faster ligand exchange at silicon. Lowering temperatures to −20°C during LiAlD₄ reductions minimizes thermal decomposition, boosting yields to 89%.

Catalyst Screening for H/D Exchange

Recent trials with N-heterocyclic carbene (NHC) catalysts demonstrate enhanced selectivity for silicon-centered deuteration over aromatic ring substitution:

| Catalyst | Deuteration at Si (%) | Ring Deuteration (%) |

|---|---|---|

| Fe(CO)₅ | 96 | 12 |

| RhCl(PPh₃)₃ | 88 | 8 |

| NHC-Ipr | 99 | <1 |

NHC-Ipr’s bulky substituents sterically hinder undesired ring interactions, making it ideal for high-purity applications.

Analytical Methods for Deuterium Incorporation

Chemical Reactions Analysis

Types of Reactions: Diphenyl(silane-d2) undergoes various chemical reactions, including:

Hydrosilylation: It participates in the hydrosilylation of carbonyl derivatives under mild conditions, facilitated by catalysts such as N-heterocyclic carbenes.

Substitution: It can undergo substitution reactions where the phenyl groups are replaced by other functional groups.

Common Reagents and Conditions:

Catalysts: N-heterocyclic carbenes, rhodium complexes, and triethylborane.

Solvents: Tetrahydrofuran, toluene, and ether.

Conditions: Reactions are typically carried out under inert atmospheres and at controlled temperatures.

Major Products:

Alcohols: From the reduction of esters and carboxylic acids.

Amines: From the reductive amination of aldehydes with anilines.

Hydrosilylated products: From the hydrosilylation of carbonyl compounds.

Scientific Research Applications

Applications in Organic Synthesis

Selective Reductions:

Diphenyl(silane-d2) serves as a mild reducing agent in various organic transformations. It is known to convert amides to aldehydes when combined with titanium(IV) isopropoxide (Ti(OiPr)₄) and selectively reduces esters . The ability to perform reductions without harsh conditions makes it particularly useful in synthetic organic chemistry.

Silylation Reactions:

The compound can silylate 1,2-diols in the presence of tris(pentafluorophenyl)borane, enhancing the stability and reactivity of the resulting compounds . This silylation process is critical for preparing intermediates in pharmaceuticals and agrochemicals.

Hydrosilylation:

Recent studies have highlighted its effectiveness in hydrosilylation reactions, where diphenyl(silane-d2) acts as a hydrosilating agent. For example, it has been used in the hydrosilylation of tert-butylethylene catalyzed by transition metals, demonstrating its versatility in forming Si-C bonds .

Applications in Materials Science

Siloxane Polymer Synthesis:

Diphenyl(silane-d2) plays a significant role in synthesizing siloxane polymers, which are utilized across various industries due to their unique mechanical and thermal properties. The compound can be polymerized to yield polydiphenylsiloxane (PDPS), which exhibits excellent thermal stability and flexibility .

Thermal Stability Enhancement:

Incorporating diphenylsiloxane groups into polyimidesiloxane (PIS) copolymers has been shown to improve compatibility between segments, allowing for enhanced thermal stabilities and mechanical properties . This application is particularly relevant for materials used in high-temperature environments.

Case Study 1: NHC-Catalyzed Reactions

A study demonstrated the N-heterocyclic carbene (NHC)-catalyzed dehydrogenative self-coupling of diphenylsilane to produce octaphenylcyclotetra(siloxane). This reaction was conducted at room temperature and open to air, showcasing an efficient method for synthesizing complex siloxanes from simple silanes . The resulting octaphenylcyclotetra(siloxane) serves as a precursor for various industrially significant polymers.

Case Study 2: Mechanistic Studies Using Isotopic Labeling

The use of diphenyl(silane-d2) allows researchers to trace reaction pathways through isotopic labeling. In hydrosilylation reactions, the incorporation of deuterium provides insights into reaction mechanisms and kinetics, aiding in the development of more efficient catalytic systems .

Mechanism of Action

The mechanism of action of diphenyl(silane-d2) involves the activation of the silicon-hydrogen bond by catalysts, leading to the formation of hypervalent silicon intermediates. These intermediates exhibit strong Lewis acid character, enabling dual activation of both the carbonyl moiety and the hydride at the silicon center. This dual activation facilitates various reduction and hydrosilylation reactions .

Comparison with Similar Compounds

Structural Analogs: Diphenyl Silane Derivatives

Diphenyl(silane-d2) shares structural similarities with other diphenyl-substituted silanes, differing primarily in substituents and isotopic labeling. Key comparisons include:

Key Observations :

- Deuterated derivatives like Diphenyl(silane-d2) exhibit distinct NMR profiles due to isotopic effects, making them valuable in mechanistic studies .

- Bulky substituents (e.g., piperidinoethoxy in ) enhance pharmacological utility but reduce synthetic simplicity.

- Ethynyl groups (e.g., Diethynyl-diphenyl-silane ) improve thermal stability, relevant for material science.

Isotopic Analogs: Deuterated vs. Non-Deuterated Silanes

Deuteration alters reactivity and spectroscopic behavior:

- Deuterium Incorporation: Diphenyl(silane-d2) achieves 96% D-labeling, reducing Si-H bond reactivity compared to non-deuterated diphenylsilane .

- Reaction Kinetics : Deuterated silanes often exhibit slower reaction rates in H/D exchange processes due to kinetic isotope effects.

Functional Group Analogs: Silanes vs. Sulfur-Containing Compounds

Dielectric properties of sulfur-containing diphenyl compounds (e.g., diphenyl sulfone, sulfoxide) contrast with silanes:

Biological Activity

Diphenyl(silane-d2), a deuterated silane compound, has garnered attention in various fields of chemical research, particularly in organic synthesis and catalysis. This article explores its biological activity, focusing on its applications, mechanisms of action, and relevant research findings.

Overview of Diphenyl(silane-d2)

Diphenyl(silane-d2) is a silane compound where the hydrogen atoms are replaced by deuterium, enhancing its stability and reactivity in specific chemical reactions. Its structure allows for unique interactions in biological systems, particularly in drug design and development.

Mechanisms of Biological Activity

The biological activity of diphenyl(silane-d2) can be attributed to several factors:

- Electrophilic Properties : The presence of silicon alters the electrophilic nature of the compound, which can affect how it interacts with biological molecules.

- Hydrosilylation Reactions : Diphenyl(silane-d2) is utilized in hydrosilylation processes, where it can facilitate the formation of siloxanes and other silicon-containing compounds that have potential biological applications .

- Deuteration Effects : The incorporation of deuterium can influence the metabolic pathways of compounds, potentially leading to altered pharmacokinetics and pharmacodynamics .

Catalytic Activity

Recent studies have demonstrated that diphenyl(silane-d2) acts as an effective catalyst in various reactions:

- Transfer Hydrodeuteration : It has been shown to facilitate selective transfer hydrodeuteration of alkenes, resulting in products with high deuterium incorporation at specific positions. This selectivity is crucial for synthesizing isotopically labeled compounds for biological studies .

| Reaction Type | Product Type | Selectivity |

|---|---|---|

| Transfer Hydrodeuteration | Aryl Alkanes | Up to 5 deuterium atoms |

| Hydrosilylation | Vinylsilanes | Regioselective |

Case Studies

- Sila-Isosteres in Drug Design : Research indicates that replacing carbon with silicon in bioactive compounds can maintain or enhance their biological activities. Diphenyl(silane-d2) has been employed to create sila-isosteres that exhibit improved pharmacological profiles compared to their carbon counterparts .

- Biological Assays : In vitro assays have been conducted to assess the cytotoxicity and efficacy of compounds synthesized using diphenyl(silane-d2). Results show varied biological activities depending on the substituents on the silicon atom and the overall molecular structure .

Potential Applications

- Drug Development : The ability to create isotopically labeled compounds using diphenyl(silane-d2) opens avenues for drug metabolism studies and tracing mechanisms within biological systems.

- Synthetic Chemistry : Its role as a reagent in organic synthesis enhances the toolbox available for chemists looking to modify existing drugs or develop new therapeutic agents.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.